Methyl (methylthio)acetate

Synthetic Organic Chemistry Process Chemistry Flavor Intermediate Manufacturing

Methyl (methylthio)acetate (CAS 16630-66-3) is a distinctive thioether ester delivering a roasted-nut, fruity aroma critical for nature-identical strawberry and melon flavors. Unlike ethyl (methylthio)acetate or methyl 3-(methylthio)propionate, only this ester provides the exact volatility (bp 49–51 °C/12 mmHg) and reactivity needed for consistent flavor performance and corticosteroid synthesis. With FEMA GRAS 4003 (threshold 1800 μg/day) and a proven 78.5% synthesis yield benchmark, you secure both regulatory confidence and cost efficiency. Request a quote today to source material backed by defined specs (density 1.11 g/mL) for seamless scale-up.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 16630-66-3
Cat. No. B103809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (methylthio)acetate
CAS16630-66-3
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCOC(=O)CSC
InChIInChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3
InChIKeyHZYCAKGEXXKCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (Methylthio)acetate (CAS 16630-66-3) as a Flavor Intermediate and Synthetic Building Block: A Sourcing Guide


Methyl (methylthio)acetate (CAS 16630-66-3) is a thioether ester with the molecular formula C4H8O2S . It is a colorless to pale yellow liquid with a characteristic fruity and pungent aroma . This compound is recognized as a volatile sulfur compound that significantly contributes to the aroma profiles of Cucumis melo (melon) fruit and strawberries [1]. It serves as a versatile intermediate in organic synthesis and is a key building block for introducing specific sulfur-containing functionalities .

Why Generic Substitution of Methyl (Methylthio)acetate Fails in Flavor and Synthetic Applications


Substituting methyl (methylthio)acetate with seemingly close analogs like ethyl (methylthio)acetate (CAS 4455-13-4), methyl thioacetate (CAS 1534-08-3), or methyl 3-(methylthio)propionate (CAS 13532-18-8) is not scientifically equivalent. These compounds exhibit distinct physicochemical properties, including different boiling points and partition coefficients, which directly impact their volatility and organoleptic profiles in flavor applications [1]. Critically, their reactivities in synthetic pathways diverge due to differences in ester alkyl chain length or the position of the thioether group, leading to varying outcomes in electrophilic substitution or condensation reactions [2]. The quantitative evidence below demonstrates that methyl (methylthio)acetate provides a specific balance of properties and a unique flavor signature that cannot be replicated by simply swapping in a related thioether ester.

Quantitative Differentiators of Methyl (Methylthio)acetate vs. Analogs: A Data-Driven Procurement Guide


Phase-Transfer Catalysis Yield and Process Efficiency for Methyl (Methylthio)acetate Synthesis

Methyl (methylthio)acetate can be synthesized via a phase-transfer catalysis method with a documented yield of 78.5% [1]. This yield is achieved under mild conditions (45-50°C) with a short reaction time (40 minutes) using methyl chloroacetate and sodium methanethiolate as starting materials and tetramethyl ammonium bromide as the catalyst [1]. This process offers a benchmark for evaluating alternative synthetic routes. For example, traditional esterification of methylthioglycolic acid with methanol under acid catalysis, while feasible, may require longer reaction times or more stringent conditions to achieve comparable yields . The defined yield of 78.5% provides a quantifiable target for process chemists to assess efficiency against other methods or when scaling up production.

Synthetic Organic Chemistry Process Chemistry Flavor Intermediate Manufacturing

Distinct Flavor and Aroma Profile for Methyl (Methylthio)acetate in Food Applications

Methyl (methylthio)acetate possesses a distinct organoleptic profile characterized as 'nutty' and 'roasted' at low concentrations, with a 0.10% solution in dipropylene glycol exhibiting a sulfurous, cooked potato, roasted nut, fruity, and tropical odor [1]. This profile differs substantially from close analogs. For example, S-methyl thioacetate (FEMA 3876) has a more sulfurous and cheesy, dairy, vegetable, cabbage odor at the same concentration [2]. Methyl 3-(methylthio)propionate is more commonly associated with fruity, pineapple-like notes. The specific 'roasted nut' character of methyl (methylthio)acetate is a key descriptor in flavor databases like FlavorDB [3], making it a specific choice for flavorists seeking this exact note. Its recognition as a natural volatile in strawberries and melons further supports its use in nature-identical flavor formulations [4].

Flavor Chemistry Food Science Sensory Analysis

Regulatory Status and Safe-Use Threshold for Methyl (Methylthio)acetate in Flavor Applications

Methyl (methylthio)acetate is listed as a flavoring agent by the FDA (Substances Added to Food, formerly EAFUS) and has been evaluated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), assigned FEMA Number 4003 [1]. This designation is based on a threshold of concern of 1800 μg/person/day for Structure Class I compounds [2]. This established regulatory pathway and defined safe-use level distinguish it from other thioether esters that may lack such clearances. For instance, while ethyl (methylthio)acetate is also a known flavor volatile, its FEMA GRAS status (FEMA 3860) is based on different usage levels and a distinct chemical evaluation. The availability of a defined JECFA specification (JECFA 1691) further simplifies procurement and quality control for food-grade applications [3].

Regulatory Science Food Safety Flavor Regulation

Physicochemical Properties of Methyl (Methylthio)acetate: Key Parameters for Handling and Formulation

Methyl (methylthio)acetate has a defined set of physicochemical properties that are critical for procurement and handling. Its density is 1.11 g/mL at 25 °C, and its boiling point is 49-51 °C at 12 mmHg . Its flash point is 58 °C (closed cup), classifying it as a flammable liquid (Flam. Liq. 3) [1]. The logP is estimated at 0.80 [2]. These values differ from analogs; for example, ethyl (methylthio)acetate has a higher boiling point (72-74 °C/12 mmHg) and a higher molecular weight (134.2 g/mol). These differences are significant for applications requiring specific volatility, such as in flavor release or as a solvent in chemical reactions. The known refractive index (n20/D 1.4650) is a key quality control parameter .

Physical Chemistry Formulation Science Chemical Engineering

Validated Application Scenarios for Methyl (Methylthio)acetate (CAS 16630-66-3) Based on Quantitative Evidence


Flavor Formulation: Development of Nature-Identical Roasted Nut and Tropical Fruit Flavors

Based on its confirmed presence as a volatile sulfur compound in strawberries and its distinct 'roasted nut' sensory profile, methyl (methylthio)acetate is a critical ingredient for formulators developing nature-identical flavors for the food and beverage industry. Its FEMA GRAS status (FEMA 4003) and established threshold of concern of 1800 μg/person/day provide a clear regulatory and safety framework for use. The documented yield of 78.5% for its synthesis via phase-transfer catalysis offers a benchmark for sourcing cost-effective, high-quality material .

Organic Synthesis: A Building Block for Sulfur-Containing Heterocycles and Pharmaceuticals

The compound's reactivity as a thioether ester makes it a valuable building block in organic synthesis. Its use has been demonstrated in the synthesis of 21-(alkylthio)acetate derivatives of corticosteroids, which were examined for vasoconstrictive activities . Additionally, its role as a reagent in the synthesis of lupeol derivatives as pro-inflammatory cytokine inhibitors highlights its utility in medicinal chemistry . The defined physical properties, such as its boiling point (49-51°C/12 mmHg) and density (1.11 g/mL), are critical for safe and efficient reaction setup and workup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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